molecular formula C14H15N3O3 B1462888 1-(5-Nitroquinolin-6-YL)piperidin-4-OL CAS No. 1133115-89-5

1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Cat. No.: B1462888
CAS No.: 1133115-89-5
M. Wt: 273.29 g/mol
InChI Key: SHUXRLNHGBRMPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Biochemical Analysis

Biochemical Properties

1-(5-Nitroquinolin-6-YL)piperidin-4-OL plays a significant role in various biochemical reactions. The nitro group in its structure can participate in redox reactions, potentially influencing the compound’s biological activity. The piperidinol group can act as a hydrogen bond donor and acceptor, affecting the molecule’s solubility and interactions with other molecules. This compound interacts with enzymes, proteins, and other biomolecules, forming hydrogen bonds and other non-covalent interactions that can modulate their activity and function .

Cellular Effects

This compound has been shown to influence various cellular processes. It can affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interactions with cellular proteins and enzymes can lead to changes in cell function, including alterations in metabolic flux and the regulation of gene expression . These effects can vary depending on the cell type and the concentration of the compound used.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The nitro group can participate in redox reactions, potentially leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. The piperidinol group can form hydrogen bonds with proteins and enzymes, modulating their activity. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular signaling pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound can undergo degradation under certain conditions, leading to changes in its biological activity. Long-term exposure to the compound can result in cumulative effects on cellular processes, including alterations in gene expression and metabolic flux .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in cell signaling pathways, gene expression, and metabolic processes. Toxic or adverse effects may be observed at high doses, including oxidative stress and cellular damage .

Metabolic Pathways

This compound is involved in various metabolic pathways. The compound can interact with enzymes and cofactors, influencing metabolic flux and metabolite levels. The nitro group can participate in redox reactions, while the piperidinol group can form hydrogen bonds with enzymes, modulating their activity. These interactions can lead to changes in metabolic pathways and the regulation of gene expression .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. The compound’s solubility and interactions with cellular components can influence its localization and accumulation. These factors can affect the compound’s biological activity and its ability to modulate cellular processes .

Subcellular Localization

The subcellular localization of this compound can influence its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These factors can affect the compound’s interactions with biomolecules and its ability to modulate cellular processes .

Comparison with Similar Compounds

1-(5-Nitroquinolin-6-YL)piperidin-4-OL can be compared with other similar compounds, such as:

Properties

IUPAC Name

1-(5-nitroquinolin-6-yl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O3/c18-10-5-8-16(9-6-10)13-4-3-12-11(2-1-7-15-12)14(13)17(19)20/h1-4,7,10,18H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHUXRLNHGBRMPN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)C2=C(C3=C(C=C2)N=CC=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40674820
Record name 1-(5-Nitroquinolin-6-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1133115-89-5
Record name 1-(5-Nitroquinolin-6-yl)piperidin-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40674820
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Nitroquinolin-6-YL)piperidin-4-OL
Reactant of Route 2
Reactant of Route 2
1-(5-Nitroquinolin-6-YL)piperidin-4-OL
Reactant of Route 3
Reactant of Route 3
1-(5-Nitroquinolin-6-YL)piperidin-4-OL
Reactant of Route 4
Reactant of Route 4
1-(5-Nitroquinolin-6-YL)piperidin-4-OL
Reactant of Route 5
1-(5-Nitroquinolin-6-YL)piperidin-4-OL
Reactant of Route 6
Reactant of Route 6
1-(5-Nitroquinolin-6-YL)piperidin-4-OL

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.